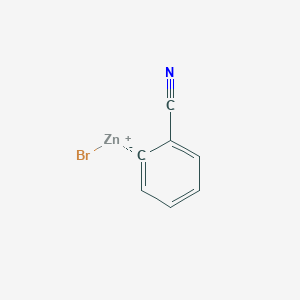
2-Cyanophenylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanophenylzinc bromide is a reactant used in metal-catalyzed Negishi cross-coupling reactions to prepare aryl or heteroaryl derivatives via carbon-carbon bond formation . It can also be used to synthesize 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl by reacting with aryl nonaflate in the presence of Pd (dba) 2 as a catalyst .
Synthesis Analysis
The synthesis of 2-Cyanophenylzinc bromide can be achieved from 2-Bromobenzonitrile and ZINC . A study has shown that it can be used in the Ni-catalyzed reaction of allylsulfonylamide, which contains a N-(acyloxy)phthalimide group, with alkylzinc bromide .Molecular Structure Analysis
The molecular formula of 2-Cyanophenylzinc bromide is C7H4BrNZn . Its molecular weight is 247.4 g/mol . The InChIKey is RMKGSYMTOCNGNW-UHFFFAOYSA-M .Chemical Reactions Analysis
2-Cyanophenylzinc bromide can be used as a reactant in metal-catalyzed Negishi cross-coupling reactions to prepare aryl or heteroaryl derivatives via carbon-carbon bond formation . It can also be used to synthesize 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl by reacting with aryl nonaflate in the presence of Pd (dba) 2 as a catalyst .Physical And Chemical Properties Analysis
2-Cyanophenylzinc bromide has a density of 0.979 g/mL at 25 °C . Its molecular weight is 247.4 g/mol . The exact mass and monoisotopic mass are 244.88185 g/mol .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Cyanophenylzinc bromide is used in organic synthesis . It’s a reagent used to introduce the 2-cyanophenyl group into a molecule . This compound is often used in reactions involving carbon-nitrogen bond formation .
Formation of Pyrrolidines
In a research article, 2-Cyanophenylzinc bromide was used in a Nickel-Catalyzed Cascade Cyclization-Negishi Coupling of Redox Active Esters for the Synthesis of Pyrrolidines . The reaction provides two C-C bonds in a single operation and takes place with both alkylzinc and arylzinc bromides as nucleophiles .
Use in Redox Reactions
The same research article also mentioned that 2-Cyanophenylzinc bromide can be used in redox reactions . These reactions involve a radical mechanism initiated by Ni(I) catalytically active species formed upon reduction of the Ni(II) precatalyst with the organometallic reagent .
Commercial Availability
2-Cyanophenylzinc bromide is commercially available and can be purchased from various chemical suppliers . This makes it a convenient reagent for use in various research applications.
Safety and Hazards
2-Cyanophenylzinc bromide is classified as a dangerous good. It is highly flammable and in contact with water releases flammable gas. It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .
Relevant Papers Several papers have been published on 2-Cyanophenylzinc bromide. For instance, a paper titled “Nickel‐Catalyzed Cascade Cyclization‐Negishi Coupling of Redox Active Esters for the Synthesis of Pyrrolidines” discusses its use in Ni-catalyzed reactions . Another paper titled “Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput” discusses its organic solvent-free preparation .
Eigenschaften
IUPAC Name |
benzonitrile;bromozinc(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKGSYMTOCNGNW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)C#N.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanophenylzinc bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

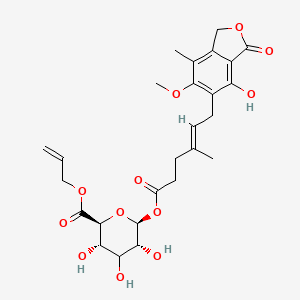

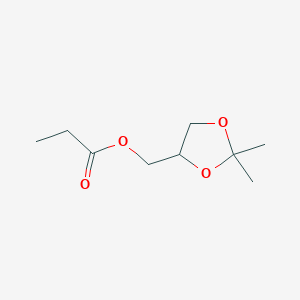

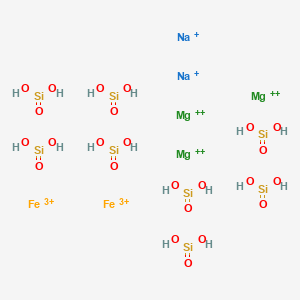
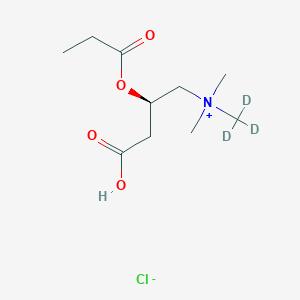
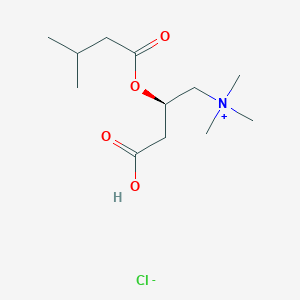

![3-PHENOXAZONE 7-[beta-D-GLUCURONIDE] SODIUM SALT](/img/structure/B1147547.png)
![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)
